molecular formula C5H3ClF3NS B2873136 4-(Chloromethyl)-2-(trifluoromethyl)thiazole CAS No. 135207-07-7

4-(Chloromethyl)-2-(trifluoromethyl)thiazole

Cat. No. B2873136
CAS RN: 135207-07-7
M. Wt: 201.59
InChI Key: VTLLCMVJMVJQTJ-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a topic of interest in recent years . Various methods have been developed for their synthesis, including radical trifluoromethylation .


Molecular Structure Analysis

The trifluoromethyl group is a common motif in many organic compounds . It contributes to the rigidity and oxidative stability of the molecular structure .


Chemical Reactions Analysis

Trifluoromethylated compounds are often involved in C–F bond functionalization reactions . The C–F bond is the strongest single bond in organic compounds, making its activation a challenging task in organic synthesis .


Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly influence the physical and chemical properties of the compounds they are part of. They can enhance the stability, rigidity, and other properties of these compounds .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is pivotal in the pharmaceutical industry due to its ability to enhance the biological activity and metabolic stability of therapeutic compounds . “4-(Chloromethyl)-2-(trifluoromethyl)thiazole” can serve as a building block in the synthesis of various biologically active molecules. Its incorporation into drug candidates can improve their pharmacokinetic properties, such as increased lipophilicity and membrane permeability.

Agrochemical Synthesis

In agrochemistry, the introduction of a trifluoromethyl group into molecules is known to impart desirable properties like increased stability against degradation by sunlight, water, and enzymes . “4-(Chloromethyl)-2-(trifluoromethyl)thiazole” could be used to synthesize novel agrochemicals with enhanced efficacy and longevity, contributing to more sustainable agricultural practices.

Material Science

The unique electronic properties of the trifluoromethyl group make it valuable in material science applications . Compounds containing “4-(Chloromethyl)-2-(trifluoromethyl)thiazole” can be utilized in the creation of advanced materials, such as polymers and coatings, which require specific thermal and chemical resistance characteristics.

Organic Synthesis Intermediates

As an intermediate in organic synthesis, “4-(Chloromethyl)-2-(trifluoromethyl)thiazole” is crucial for introducing the trifluoromethyl group into various carbon-centered radical intermediates . This enables the creation of a wide array of complex organic compounds, which are essential in diverse chemical syntheses.

Dyestuff Chemistry

The compound can be used in the synthesis of dyes and pigments, where the trifluoromethyl group may contribute to the brightness, stability, and fastness properties of the dyestuffs . This application is significant in textile and printing industries, where the demand for high-quality dyes is constant.

Research Tool in Chemistry

“4-(Chloromethyl)-2-(trifluoromethyl)thiazole” serves as a valuable research tool in chemistry laboratories. It is used to study the behavior of trifluoromethylated compounds under various conditions and to develop new synthetic methodologies .

Future Directions

The field of trifluoromethylation is a rapidly evolving area of research with many potential future directions. This includes the development of new synthetic methods, the design of new trifluoromethylated compounds with improved properties, and their application in various fields such as pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NS/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLLCMVJMVJQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(trifluoromethyl)thiazole

CAS RN

135207-07-7
Record name 4-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thionyl chloride (4.89 g) was added to [2-(trifluoromethyl)thiazol-4-yl]methanol (512 mg) at room temperature, and the mixture was stirred for 3 hr. The reaction mixture was concentrated to give the title compound (342 mg).
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In chloroform (10 ml) was dissolved 2-trifluoromethyl-4-hydroxymethylthiazole (1 g), to which was added dropwise thionyl chloride (2.0 ml). The mixture was refluxed for 4 hours. The reaction mixture was cooled and, then, excess volume of thionyl chloride was distilled off under reduced pressure. To the residue was added dichloromethane (30 ml), which was washed with an aqueous solution of sodium hydrogen carbonate (20 ml) and water (20 ml), successively, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was subjected to a silica gel chromatography (2.5×20 cm), eluting with ethyl acetate-hexane (1:3). The desired fraction was concentrated to give 2-trifluoromethyl-4-chloromethyl thiazole (0.66 g) as a pale reddish oily product.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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